molecular formula C10H13F2NO B13288849 4-(1-Amino-2-methylpropyl)-2,3-difluorophenol

4-(1-Amino-2-methylpropyl)-2,3-difluorophenol

Cat. No.: B13288849
M. Wt: 201.21 g/mol
InChI Key: VKMMJGFBHJBNSB-UHFFFAOYSA-N
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Description

4-(1-Amino-2-methylpropyl)-2,3-difluorophenol is an organic compound with a molecular formula of C10H14F2NO This compound is characterized by the presence of an amino group, a methyl group, and two fluorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-methylpropyl)-2,3-difluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorophenol and 1-amino-2-methylpropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 1-amino-2-methylpropane is reacted with 2,3-difluorophenol in the presence of a base to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-methylpropyl)-2,3-difluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-(1-Amino-2-methylpropyl)-2,3-difluorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-methylpropyl)-2,3-difluorophenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.

    4-(1-Amino-2-methylpropyl)-2-fluorophenol: A compound with a single fluorine atom, providing a basis for comparison in terms of reactivity and properties.

Uniqueness

4-(1-Amino-2-methylpropyl)-2,3-difluorophenol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The difluorinated structure can enhance its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

4-(1-amino-2-methylpropyl)-2,3-difluorophenol

InChI

InChI=1S/C10H13F2NO/c1-5(2)10(13)6-3-4-7(14)9(12)8(6)11/h3-5,10,14H,13H2,1-2H3

InChI Key

VKMMJGFBHJBNSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=C(C=C1)O)F)F)N

Origin of Product

United States

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